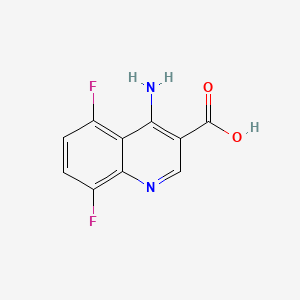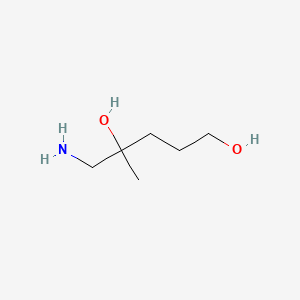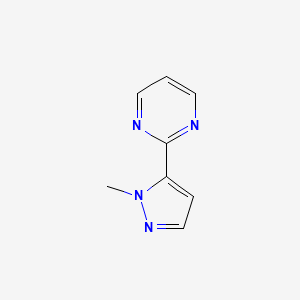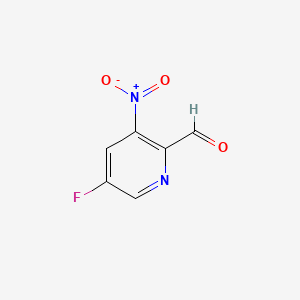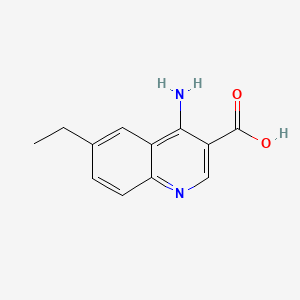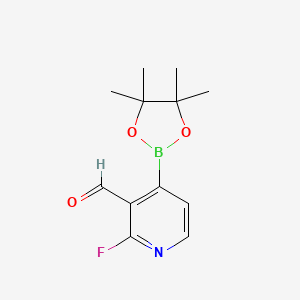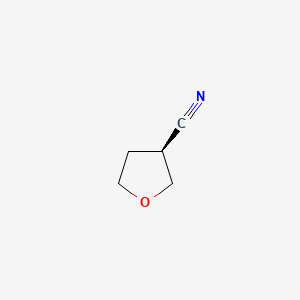
6β-Hydroxyandrosterone (disponible uniquement pour les laboratoires de l'AMA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6β-Hydroxyandrosterone is identified as a glucuronide of androgenic anabolic steroids. It is used in doping control studies to detect the misuse of testosterone .
Synthesis Analysis
The synthesis of 6β-Hydroxyandrosterone involves a stereoselective introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach . The four possible glucuronides of 6β-Hydroxyandrosterone were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of 6β-Hydroxyandrosterone was characterized by nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6β-Hydroxyandrosterone include the introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6β-Hydroxyandrosterone were analyzed using gas chromatography (tandem) mass spectrometry (GC-MS(/MS)) methods . The exact physical and chemical properties are not clearly mentioned in the available literature.
Applications De Recherche Scientifique
Détection de l'abus de testostérone
La 6β-Hydroxyandrosterone est utilisée dans la synthèse des 3α,6β-Dihydroxyandrostan-17-one 3-Glucuronides, qui sont utilisés pour la détection de l'abus de testostérone . Ces conjugués de glucuronide sont identifiés comme des marqueurs à long terme d'abus d'anabolisants androgènes endogènes dans les études de contrôle du dopage .
Études de contrôle du dopage
La résistance des conjugués glucuronides de 6β-Hydroxyandrosterone à l'hydrolyse enzymatique par E. coli β-glucuronidase les rend précieux dans les études de contrôle du dopage . Ils peuvent être manqués par les protocoles d'analyse GC-MS conventionnels, et une stratégie prometteuse pour quantifier ces marqueurs est par des méthodes directes .
Biomarqueurs de l'abus de testostérone
La 6β-Hydroxyandrosterone et ses conjugués glucuronides ont été identifiés comme des biomarqueurs utiles de l'abus de testostérone et d'autres stéroïdes endogènes . Ils sont résistants à l'hydrolyse enzymatique et peuvent être détectés dans l'urine .
Dépistage de l'abus d'anabolisants androgènes endogènes
Le projet financé par l'AMA visait à évaluer le potentiel de la 6β-Hydroxyandrosterone (6OH-A-3G) et de ses conjugués glucuronides pour le dépistage de l'abus d'anabolisants androgènes endogènes .
Détection de l'administration de testostérone
Une étude métabolomique préliminaire a montré la présence d'un marqueur (code M170T298) qui est un marqueur urinaire potentiel pour l'administration de testostérone . La caractérisation, l'élucidation et la synthèse de ce marqueur sont nécessaires .
Détection de l'abus de testostérone dans différents scénarios
L'utilité de la 6β-Hydroxyandrosterone et de ses conjugués glucuronides a été testée dans trois scénarios : administration orale, administration intramusculaire et administration en gel<a aria-label="2: " data-citationid="8c0372c4-43f9-a95c-8aab-80
Orientations Futures
The synthesis and the elucidation of the exact structure of the metabolites of 6β-Hydroxyandrosterone are crucial steps for the development of analytical methods. These methods can be used to explore their role in testosterone metabolism and their potential usefulness as biomarkers of testosterone misuse .
Mécanisme D'action
Target of Action
6β-Hydroxyandrosterone is a metabolite of testosterone . The primary targets of this compound are the same as those of testosterone, which include androgen receptors that regulate gene transcription . These receptors play a crucial role in maintaining sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism .
Mode of Action
6β-Hydroxyandrosterone interacts with its targets in a similar manner to testosterone. It binds to androgen receptors, which then regulate nuclear receptor gene transcription . This interaction results in changes in the expression of genes regulated by these receptors, influencing various physiological processes.
Biochemical Pathways
6β-Hydroxyandrosterone is involved in the metabolic pathways of testosterone. Testosterone is converted to 5α-dihydrotestosterone and 5β-dihydrotestosterone by 5α-reductase and 5β-reductase, respectively . 6β-Hydroxyandrosterone is a product of these metabolic transformations. It is also known to be part of the “backdoor pathway” of androgen synthesis .
Pharmacokinetics
It is known that steroidal hormones like 6β-hydroxyandrosterone typically undergo extensive metabolic functionalization (phase i) and conjugation (phase ii) before excretion in urine .
Result of Action
The molecular and cellular effects of 6β-Hydroxyandrosterone’s action are likely to be similar to those of testosterone, given that it is a metabolite of testosterone. These effects include the regulation of sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism . It may also have neuroprotective effects in motoneurons, including supporting cell survival, axonal regeneration, and dendritic maintenance .
Action Environment
The action, efficacy, and stability of 6β-Hydroxyandrosterone can be influenced by various environmental factors. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of plant secondary metabolites
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6β-Hydroxyandrosterone involves the conversion of a commercially available starting material, dehydroepiandrosterone (DHEA), to the target compound through a series of chemical reactions.", "Starting Materials": [ "Dehydroepiandrosterone (DHEA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Methyl tert-butyl ether (MTBE)", "Sodium chloride (NaCl)", "Potassium carbonate (K2CO3)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)" ], "Reaction": [ "DHEA is first treated with NaOH and CH3OH to form the sodium salt of DHEA.", "The sodium salt of DHEA is then reacted with HCl to form 5-androstene-3β,17β-diol.", "5-Androstene-3β,17β-diol is then reacted with NaHCO3 and MTBE to form 5-androstene-3β,17β-diol diacetate.", "5-Androstene-3β,17β-diol diacetate is then hydrogenated using H2 and Pd/C catalyst to form 5α-androstane-3β,17β-diol.", "5α-Androstane-3β,17β-diol is then reacted with NaOH and K2CO3 to form 6β-Hydroxyandrosterone." ] } | |
Numéro CAS |
152886-16-3 |
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.446 |
Nom IUPAC |
(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1 |
Clé InChI |
ACXNWFRSEGWJGF-MLQQIXETSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
Synonymes |
6β-Hydroxyandrosterone (available to WADA laboratories only) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




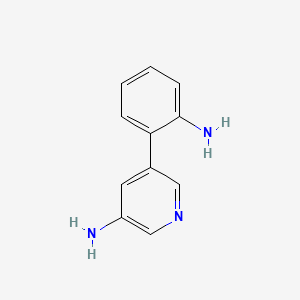

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)

